molecular formula C11H16N2O B069878 4-tert-butyl-N'-hydroxybenzenecarboximidamide CAS No. 175204-39-4

4-tert-butyl-N'-hydroxybenzenecarboximidamide

Cat. No. B069878
M. Wt: 192.26 g/mol
InChI Key: QUCZBZUPJKDIRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-N'-hydroxybenzenecarboximidamide often involves polycondensation processes. For instance, polyimides containing tert-butyl side groups are synthesized via polycondensation of related diamines with aromatic tetracarboxylic dianhydrides (Chern & Tsai, 2008), (Chern, Twu, & Chen, 2009).

Molecular Structure Analysis

The molecular structure of related compounds includes tert-butyl groups which effectively increase the interchain distance and decrease intermolecular forces and packing ability. This contributes to the unique properties of the polymers, such as low dielectric constants and high glass transition temperatures (Liaw & Liaw, 1996).

Chemical Reactions and Properties

Compounds in this family undergo a variety of chemical reactions, often resulting in the formation of polymers with unique properties. For example, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene is used to synthesize polyimides with high tensile strength, flexibility, and thermal stability (Hsiao, Yang, & Chen, 2000).

Physical Properties Analysis

These compounds typically exhibit high glass transition temperatures, low moisture absorption, excellent solubility in various solvents, and good thermal stability. These properties make them suitable for high-performance materials applications (Chern & Tsai, 2008).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their low dielectric constants and high organosolubility. The introduction of tert-butyl groups and twisted-biphenyl structures plays a crucial role in enhancing these properties (Chern, Twu, & Chen, 2009).

Scientific Research Applications

Low Dielectric Constant and High Organosolubility Polymers

A series of new polyimides containing tert-butyl side groups were synthesized to achieve materials with a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are crucial for applications in electronics where materials with low dielectric constants and high thermal stability are required. The introduction of tert-butyl side groups effectively increases the interchain distance, decreasing intermolecular forces and enhancing solubility and thermal properties Chern & Tsai, 2008.

Enhancement of Polymer Solubility and Thermal Properties

Further research introduced asymmetric di-tert-butyl groups and twisted-biphenyl structures into polyimides, leading to materials exhibiting low dielectric constants, excellent solubility, and high glass transition temperatures. These modifications aim to improve the performance of polymeric materials in high-temperature applications, offering potential benefits for the electronics industry and other fields requiring materials with specific dielectric and thermal properties Chern, Twu, & Chen, 2009.

Synthesis and Applications of Ortho-Linked Polyamides

Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were synthesized, showing significant solubility in polar solvents and forming transparent, flexible films. These materials possess high thermal stability, which is beneficial for applications requiring durable and stable polymeric films under various environmental conditions Hsiao, Yang, & Chen, 2000.

Novel Applications in Redox Shuttle Stability for Lithium-Ion Batteries

Research into the redox shuttle stability of compounds similar to 4-tert-butyl-N'-hydroxybenzenecarboximidamide, like 3,5-di-tert-butyl-1,2-dimethoxybenzene, aimed to improve overcharge protection in lithium-ion batteries. This study explored the electrochemical stability and potential applications of such compounds in enhancing the safety and longevity of lithium-ion batteries Zhang et al., 2010.

Safety And Hazards

The safety and hazards of 4-tert-butyl-N’-hydroxybenzenecarboximidamide are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZBZUPJKDIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319214
Record name 4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-hydroxybenzenecarboximidamide

CAS RN

175204-39-4
Record name 4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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